molecular formula C9H11ClN2 B13519828 1-(2-Chloropyridin-4-YL)cyclobutan-1-amine

1-(2-Chloropyridin-4-YL)cyclobutan-1-amine

Cat. No.: B13519828
M. Wt: 182.65 g/mol
InChI Key: MKRUROUJBPACEH-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-YL)cyclobutan-1-amine is a chemical compound with the molecular formula C9H11ClN2 It is a cyclobutane derivative with a pyridine ring substituted at the 2-position with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-4-YL)cyclobutan-1-amine typically involves the reaction of 2-chloropyridine with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclobutanone intermediate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-YL)cyclobutan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

1-(2-Chloropyridin-4-YL)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-YL)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridin-4-YL)cyclobutan-1-amine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H11ClN2/c10-8-6-7(2-5-12-8)9(11)3-1-4-9/h2,5-6H,1,3-4,11H2

InChI Key

MKRUROUJBPACEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=NC=C2)Cl)N

Origin of Product

United States

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